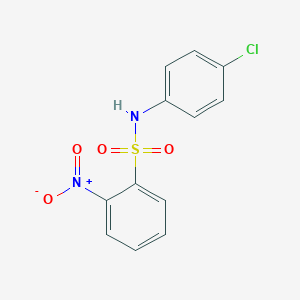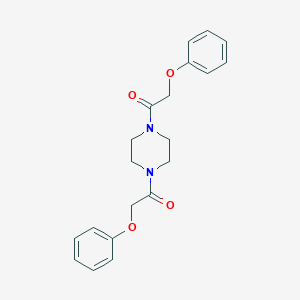![molecular formula C22H15ClN2O5 B185696 methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate CAS No. 5993-76-0](/img/structure/B185696.png)
methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate is a synthetic compound that has gained significant attention in the field of scientific research. This molecule belongs to the class of pyrazolidin-4-ylidene derivatives and has been studied extensively due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate has been studied extensively for its potential applications in various fields. One of the major areas of research is in the field of medicinal chemistry. This compound has been found to exhibit significant anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
In addition, this compound has also been studied for its potential applications in the field of cancer research. It has been found to exhibit significant cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Mecanismo De Acción
The mechanism of action of methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It is also believed to exert its cytotoxic activity by inducing apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate has been found to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various animal models of inflammation. It has also been found to exhibit significant analgesic activity in various animal models of pain.
In addition, this compound has also been found to exhibit significant cytotoxic activity against various cancer cell lines. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate has several advantages and limitations for lab experiments. One of the major advantages is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it an ideal candidate for the development of new drugs.
However, one of the major limitations of this compound is that it has not been extensively studied in humans. Therefore, its safety and efficacy in humans are not well established. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its potential side effects.
Direcciones Futuras
There are several future directions for the study of methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate. One of the major areas of research is in the development of new drugs for the treatment of inflammatory diseases and cancer. Further studies are needed to establish the safety and efficacy of this compound in humans.
In addition, further studies are needed to elucidate the mechanism of action of this compound. This will help in the development of more potent and selective drugs based on this compound.
Conclusion:
Methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate is a synthetic compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicinal chemistry and cancer research. Further studies are needed to establish the safety and efficacy of this compound in humans and to elucidate its mechanism of action.
Métodos De Síntesis
The synthesis of methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate involves the reaction of 3-(furan-2-yl)benzoic acid with 1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene)methanol in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an aprotic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
Propiedades
Número CAS |
5993-76-0 |
|---|---|
Nombre del producto |
methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate |
Fórmula molecular |
C22H15ClN2O5 |
Peso molecular |
422.8 g/mol |
Nombre IUPAC |
methyl 3-[5-[(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C22H15ClN2O5/c1-29-22(28)14-5-2-4-13(10-14)19-9-8-17(30-19)12-18-20(26)24-25(21(18)27)16-7-3-6-15(23)11-16/h2-12H,1H3,(H,24,26)/b18-12- |
Clave InChI |
SBBLBDRUBMCTHP-PDGQHHTCSA-N |
SMILES isomérico |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC(=CC=C4)Cl |
SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=CC=C4)Cl |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



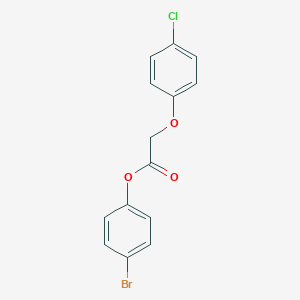
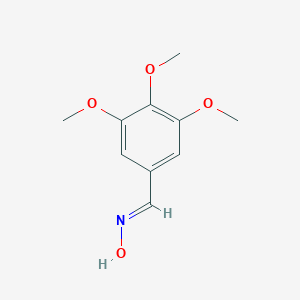
![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)
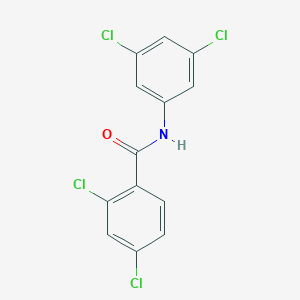
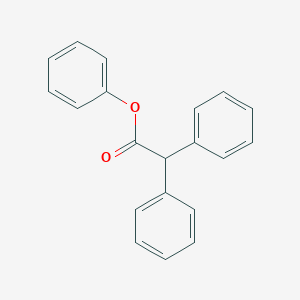
![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)
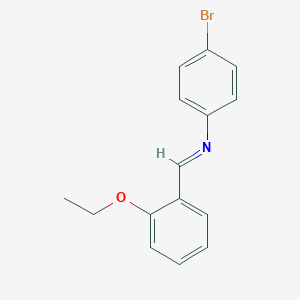
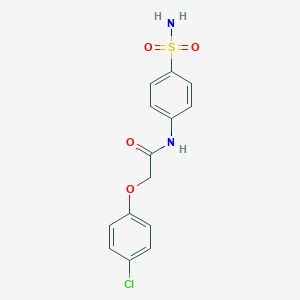
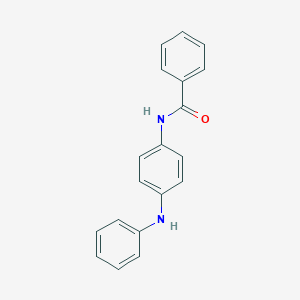
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)
